molecular formula C23H18BrN3O4 B2446664 7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-91-4

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2446664
CAS RN: 533876-91-4
M. Wt: 480.318
InChI Key: GYUKMGDEPAIDNE-UHFFFAOYSA-N
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Description

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18BrN3O4 and its molecular weight is 480.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • 7-Bromo-5-(2'-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, related to the compound , was synthesized and its molecular forms were analyzed through X-ray crystallography. This study highlighted how slight variations in molecular structure can significantly alter molecular conformation and assembly modes in crystals (Kravtsov et al., 2012).

  • Research into the synthesis and structure of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, closely related to the target compound, showed that these compounds have a high affinity toward central nervous system benzodiazepine receptors, pointing towards potential neurological applications (Pavlovsky et al., 2007).

Synthesis Methods and Derivatives

  • A study described the synthesis of a novel pyrrolo[1,2-c][1.3]benzodiazepine analogue, showcasing the diverse ways in which benzodiazepine analogues can be synthesized and modified for various applications (Rotas et al., 2011).

  • The synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors demonstrated the versatility in creating various benzodiazepine structures, which could include the compound (Hemming & Loukou, 2004).

Potential Biological and Pharmacological Applications

  • The synthesis and anticonvulsant activity of various 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones indicated that certain derivatives show significant anticonvulsant actions, suggesting a potential application in treating seizures or epilepsy (Pavlovsky et al., 2012).

  • Another study on the nucleophilic substitution in 1,5-benzodiazepin-2-ones highlighted the chemical reactions and transformations that these compounds can undergo, which is crucial for understanding their potential therapeutic applications (Bozhanov & Ivonin, 2000).

Comprehensive Review of Effects

  • A comprehensive review on designer benzodiazepines, including the family of compounds to which the queried substance belongs, discussed the evolving clinical and adverse effects of these substances. This research provides insight into the broader context and potential implications of using such compounds (Edinoff et al., 2022).

properties

IUPAC Name

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKMGDEPAIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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